ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate
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Overview
Description
Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroisoquinoline with ethyl 2-aminobenzoate in the presence of a carbothioylating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .
Scientific Research Applications
Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbamoylamino)benzoate
- Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-sulfonylamino)benzoate
- Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-aminocarbonyl)benzoate
Uniqueness
Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate is unique due to its specific carbothioylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-23-18(22)16-9-5-6-10-17(16)20-19(24)21-12-11-14-7-3-4-8-15(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPEIQJVYKETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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